Introduction: A Chiral Keystone in Modern Pharmaceutical Synthesis
Introduction: A Chiral Keystone in Modern Pharmaceutical Synthesis
An In-Depth Technical Guide to (S)-4-(4-aminobenzyl)oxazolidin-2-one: Properties, Synthesis, and Core Applications
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, stereodefined oxazolidinone core, combined with a reactive primary aromatic amine, makes it a high-value intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). The compound's primary claim to prominence is its role as a pivotal precursor in the manufacturing of Zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist widely prescribed for the treatment of migraine headaches.[1][2]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, spectroscopic profile, synthesis methodologies, and its critical application in the Zolmitriptan synthesis pathway.
Molecular and Physicochemical Profile
The structural integrity and physicochemical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one are foundational to its utility. The molecule's key features are the (S)-configured stereocenter, the oxazolidinone heterocycle, and the aminobenzyl moiety. This combination provides a stable chiral scaffold and a versatile functional handle for subsequent chemical transformations.
| Property | Data | Source(s) |
| IUPAC Name | (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | [3] |
| CAS Number | 152305-23-2 | [3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | White to light yellow/brown solid/powder | [5][6] |
| Melting Point | 107-111 °C | [7] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | [8] |
| Purity (Typical) | ≥97-99% (HPLC) | [5] |
| Storage | Store at 2-8°C or freezer (-20°C) for long-term storage, protect from light | [4][8][9] |
Spectroscopic and Analytical Characterization
Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment. Experimental and computational studies have thoroughly characterized this molecule.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aminobenzyl group, the diastereotopic protons of the benzyl methylene (-CH₂-) group, the proton at the chiral center, and the protons on the oxazolidinone ring. The amine (-NH₂) and amide (-NH-) protons will also be visible, with their chemical shifts potentially varying with solvent and concentration.
-
¹³C NMR : The carbon spectrum will display characteristic peaks for the carbonyl carbon of the oxazolidinone ring (~159 ppm), aromatic carbons, and the aliphatic carbons of the benzyl and oxazolidinone moieties.[10][11]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the primary amine and the amide, a strong C=O stretching vibration for the cyclic carbamate (oxazolidinone), and C-N and C-O stretching bands.[10][11]
-
Chromatographic Analysis : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of (S)-4-(4-aminobenzyl)oxazolidin-2-one and for quantifying its enantiomeric excess. Chiral LC methods have been specifically developed to separate the (S)- and (R)-isomers, which is critical for pharmaceutical applications.[5][]
Synthesis and Manufacturing Pathways
The industrial production of (S)-4-(4-aminobenzyl)oxazolidin-2-one is achieved through multi-step synthetic routes, designed to be efficient and stereoselective. One common strategy begins with the readily available chiral precursor, L-4-nitrophenylalanine.
Example Synthesis Protocol from L-4-Nitrophenylalanine
This pathway involves the reduction of the carboxylic acid, cyclization to form the oxazolidinone ring, and a final reduction of the nitro group. The causality behind this sequence is to first establish the chiral alcohol necessary for cyclization before converting the nitro group to the reactive amine, which could interfere with earlier steps.
-
Reduction to Amino Alcohol : L-4-nitrophenylalanine is treated with a reducing agent like sodium borohydride in the presence of an activating agent to reduce the carboxylic acid to a primary alcohol, yielding (S)-2-amino-3-(4-nitrophenyl)-propanol.[13][14]
-
Cyclization : The resulting amino alcohol is cyclized to form the oxazolidinone ring. This can be achieved by reacting it with an agent like phosgene or a phosgene equivalent (e.g., diethyl carbonate).[13][14] The use of diethyl carbonate is often preferred in modern industrial processes to avoid the high toxicity of phosgene.[] This step produces (S)-4-(4-nitrobenzyl)oxazolidin-2-one.
-
Nitro Group Reduction : The final step is the hydrogenation of the aromatic nitro group to the primary amine. This is typically accomplished using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere, yielding the target compound.[13][14]
Caption: A representative synthetic pathway to the target compound.
Core Application: The Zolmitriptan Synthesis Pathway
The primary industrial application of (S)-4-(4-aminobenzyl)oxazolidin-2-one is its conversion into Zolmitriptan. This transformation leverages the primary amine for a two-step sequence involving diazotization and reduction, followed by a Fischer indole synthesis.
Protocol: Conversion to Hydrazine Intermediate and Fischer Indole Synthesis
This protocol is a self-validating system; the purity of the initial diazonium salt formation is critical for the success of the subsequent reduction and cyclization steps, directly impacting the yield and purity of the final API.
Part A: Diazotization and Reduction to Hydrazine Intermediate
-
Slurry Formation : (S)-4-(4-aminobenzyl)oxazolidin-2-one is combined with concentrated hydrochloric acid and deionized water in a reactor. The mixture is cooled to between -5°C and 0°C to form a fine slurry.[1] This low temperature is crucial to ensure the stability of the diazonium salt formed in the next step.
-
Diazotization : A pre-cooled aqueous solution of sodium nitrite is added slowly to the slurry while maintaining the low temperature.[1][13] This converts the primary aromatic amine into a diazonium salt. The reaction's progress is monitored to ensure complete conversion.
-
Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine derivative, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one. A strong reducing agent like stannous chloride in hydrochloric acid is typically used for this transformation.[1][13][15]
-
Isolation : The pH of the reaction mixture is adjusted to precipitate the hydrazine product, which is then filtered, washed, and dried.[13][15]
Part B: Fischer Indole Synthesis to Zolmitriptan
-
Condensation & Cyclization : The hydrazine intermediate is reacted with 4,4-diethoxy-N,N-dimethylbutylamine (or a similar aldehyde equivalent) in a suitable solvent like ethanol.[13][15] The mixture is heated to reflux. This step initiates the Fischer indole synthesis, where the hydrazine and the aldehyde condense, followed by acid-catalyzed cyclization to form the indole ring core of Zolmitriptan.[15]
-
Work-up and Purification : After the reaction is complete, the solvent is removed, and the crude Zolmitriptan is isolated. It is then purified, often via column chromatography or crystallization, to meet the stringent purity requirements for an API.[13]
Caption: Workflow for the synthesis of Zolmitriptan from its key intermediate.
Other Research Applications
Beyond its role in Zolmitriptan synthesis, (S)-4-(4-aminobenzyl)oxazolidin-2-one serves as a versatile scaffold in medicinal chemistry research:
-
Aromatase Inhibitors : N-alkylated derivatives have been synthesized and shown to be potent inhibitors of human placental aromatase, indicating potential applications in oncology.[]
-
Antimicrobial Agents : The compound has been used to create Schiff bases and subsequent zinc (II) metal complexes that exhibit antimicrobial activity.
-
Luminescent Sensors : Derivatives such as 2-azetidinones have been developed for use as luminescent sensors for divalent metal cations.
Safety and Handling
(S)-4-(4-aminobenzyl)oxazolidin-2-one is considered hazardous and requires careful handling in a laboratory or manufacturing setting.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Table based on aggregated GHS information.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.[16]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[16]
Conclusion
(S)-4-(4-aminobenzyl)oxazolidin-2-one stands as a testament to the power of chiral intermediates in modern drug development. Its well-defined stereochemistry and versatile functionality make it an indispensable component in the synthesis of complex molecules like Zolmitriptan. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for any scientist or researcher working within the pharmaceutical development pipeline. Its continued use and exploration in other areas of medicinal chemistry underscore its importance as a privileged structural scaffold.
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